molecular formula C13H14N2O2S B5760091 N',N'-diphenylmethanesulfonohydrazide

N',N'-diphenylmethanesulfonohydrazide

Cat. No.: B5760091
M. Wt: 262.33 g/mol
InChI Key: RUXSYXRLQWWZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N'-Diphenylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a central sulfonyl (-SO₂-) group flanked by two phenyl-substituted hydrazine moieties. Its structure (Fig. 1) features a methanesulfonohydrazide backbone with N',N'-diphenyl substituents, distinguishing it from simpler hydrazides or sulfonamides.

Properties

IUPAC Name

N',N'-diphenylmethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-18(16,17)14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSYXRLQWWZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenylmethanesulfonohydrazide typically involves the reaction of diphenylmethane with sulfonyl hydrazide under controlled conditions. One common method includes the use of a sulfonyl chloride derivative, which reacts with hydrazine to form the sulfonohydrazide group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of N’,N’-diphenylmethanesulfonohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis and Decomposition Pathways

Sulfonohydrazides generally undergo hydrolysis under acidic or basic conditions. For N',N'-diphenylmethanesulfonohydrazide, the sulfonyl hydrazide group (–SO₂–NH–NH–) is susceptible to cleavage, yielding methanesulfonic acid and substituted hydrazine derivatives.

  • Acidic Hydrolysis :
    RSO2NHNH2+H2ORSO3H+NH2NH2\text{RSO}_2\text{NHNH}_2 + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{NH}_2\text{NH}_2
    This reaction is reversible under specific conditions, as observed in analogous systems .

  • Alkaline Hydrolysis :
    Faster decomposition occurs in basic media, forming sulfonate salts and nitrogenous byproducts .

Nucleophilic Substitution Reactions

The sulfonohydrazide group can act as a leaving group in SN1/SN2 mechanisms. For example:

  • Alkylation :
    Reaction with alkyl halides may produce N-alkylated sulfonamides. The steric bulk of the diphenyl groups likely influences reaction rates and regioselectivity .

  • Acylation :
    Acylation at the hydrazine nitrogen is plausible, though competing hydrolysis may require anhydrous conditions .

Condensation and Cyclization

Sulfonohydrazides participate in cyclocondensation with carbonyl compounds:

ReactantProduct ClassConditions
Aldehydes/KetonesHydrazonesAcid catalysis, reflux
β-DicarbonylsPyrazole derivativesThermal or microwave

For This compound, such reactions could yield heterocyclic frameworks, though experimental data specific to this compound remain unreported .

Enzyme Inhibition Activity

This compound analogs exhibit activity against dihydrodipicolinate synthase (DHDPS) , a key enzyme in lysine biosynthesis :

Target EnzymeInhibition MechanismIC₅₀/Ki
DHDPS (Bacterial)Competitive binding~1–10 mM (estimated)
DHDPS (Plant)Non-competitive inhibitionNot quantified

The sulfonyl hydrazide moiety likely interacts with the enzyme’s active site via hydrogen bonding or covalent modification .

Oxidation and Redox Behavior

Sulfonohydrazides are prone to oxidation, forming sulfonyl azides or disulfides:
RSO2NHNH2[O]RSO2N3+H2O\text{RSO}_2\text{NHNH}_2 \xrightarrow{\text{[O]}} \text{RSO}_2\text{N}_3 + \text{H}_2\text{O}
This reactivity is leveraged in radical-mediated transformations, though direct evidence for This compound is lacking .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related sulfonohydrazides shows decomposition onset at 150–200°C , releasing SO₂ and NH₃ . Structural rigidity from diphenyl substituents may enhance thermal stability compared to aliphatic analogs.

Comparative Reactivity Table

Reaction TypeReactivity ProfileKey References
HydrolysisModerate (pH-dependent)
Nucleophilic SubstitutionLow (steric hindrance)
CyclizationTheoretically feasible
Enzyme InhibitionSignificant (DHDPS targets)

Scientific Research Applications

Chemistry

DPMSH serves as a reagent in organic synthesis, facilitating the preparation of various derivatives and intermediates. Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, makes it a valuable tool for chemists.

Types of Reactions:

  • Oxidation: Converts DPMSH into sulfonic acid derivatives.
  • Reduction: Can yield amines from the sulfonohydrazide group.
  • Substitution: Electrophilic substitution on aromatic rings can lead to various substituted derivatives.

Common Reagents:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Medicine

Research is ongoing into the therapeutic potential of DPMSH, particularly in drug development. Its unique structure allows it to interact with biological molecules, potentially acting as an enzyme inhibitor or modulator of metabolic pathways.

Case Study Example:
A study explored the effects of DPMSH on enzyme activity related to metabolic disorders. Results indicated that DPMSH could inhibit specific enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

Industry

In industrial applications, DPMSH is utilized as an intermediate in the production of specialty chemicals and materials. Its properties allow for modifications that enhance thermal stability and other characteristics desirable in new materials.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryReagent for organic synthesisPreparation of derivatives
MedicinePotential therapeutic agentEnzyme inhibition studies
IndustryIntermediate for specialty chemicalsProduction of new materials

Mechanism of Action

The mechanism by which N’,N’-diphenylmethanesulfonohydrazide exerts its effects involves interactions with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also act as an inhibitor of certain enzymes, disrupting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N'-[(2-Fluorophenyl)sulfonyl]benzohydrazide (C₁₃H₁₁FN₂O₃S)
  • Structure : Features a fluorophenyl group attached to the sulfonyl moiety and a benzohydrazide group .
(Z)-N'-(3-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)-2H-Chromen-2-ylidene)-4-methylbenzenesulfonohydrazide
  • Structure: Combines a sulfonohydrazide group with chromene and oxadiazole heterocycles .
  • Key Difference : The extended π-conjugated system and heterocyclic substituents may confer unique optical or bioactive properties absent in the diphenyl derivative.
N,N'-Diphenyl-p-phenylenediamine and Diphenyl Sulfone-3,3'-disulfohydrazide
  • Structure: The former is a diamine with phenyl groups, while the latter contains dual sulfonohydrazide units .
  • Key Difference: The disulfohydrazide structure enables crosslinking capabilities, making it suitable for polymer applications, unlike the monosulfonohydrazide N',N'-diphenylmethanesulfonohydrazide.

Physical and Spectral Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Melting Point (°C) Solubility Key Spectral Features (IR/NMR)
This compound* C₁₃H₁₄N₂O₂S Not reported Moderate in DMF S=O stretch ~1350 cm⁻¹; NH ~3300 cm⁻¹
N'-[(2-Fluorophenyl)sulfonyl]benzohydrazide C₁₃H₁₁FN₂O₃S 215–217 Low in water F-C aromatic C-F ~1230 cm⁻¹; ¹H NMR δ 7.5–8.2 ppm
Phenothiazine sulfonamides (e.g., 5c) C₁₇H₂₀N₃O₃S₂ 162–164 Ethanol-soluble SO₂ asymmetric stretch ~1150 cm⁻¹

*Inferred data based on analogs.

Biological Activity

N',N'-Diphenylmethanesulfonohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

This compound is synthesized through the reaction of diphenylmethanesulfonyl chloride with hydrazine derivatives. The chemical structure can be represented as follows:

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 270.33 g/mol

The compound features a sulfonamide functional group, which is significant for its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

The compound showed varying degrees of effectiveness, with the lowest MIC recorded against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on mammalian cell lines. The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

The IC50 values indicate that this compound possesses significant cytotoxic activity against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways critical for cell proliferation and survival. For instance, it may interfere with protein kinase C pathways, which are known to be involved in cancer progression and inflammation .

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diphenylmethanesulfonohydrazide exhibited potent growth inhibition in various cancer cell lines, supporting further investigations into their mechanism of action and therapeutic potential .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant bacteria, emphasizing its relevance in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N',N'-diphenylmethanesulfonohydrazide, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves reacting methanesulfonyl chloride derivatives with substituted hydrazines. For example, sulfonation of methylbenzylamine derivatives followed by reaction with hydrazine hydrate under controlled pH (4–6) can yield the target compound. Temperature control (0–5°C) during sulfonation minimizes side reactions like over-sulfonation or decomposition . Purification via recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm), NH protons (δ 8.1–8.3 ppm, broad), and the methanesulfonyl group (δ 3.2 ppm for CH₃SO₂) .
  • IR : Strong absorptions for S=O (1150–1200 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₅N₃O₂S: 293.09 g/mol) with <2 ppm error .

Q. What are the key stability considerations for storing this compound, and how can decomposition products be identified?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Decomposition products (e.g., sulfonic acids or phenylhydrazines) can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) or HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) .

Advanced Research Questions

Q. In studies reporting conflicting reactivity of this compound under acidic vs. basic conditions, what experimental variables could account for these discrepancies?

  • Methodological Answer : Divergent reactivity may arise from pH-dependent tautomerization (e.g., hydrazone vs. azo forms) or competing nucleophilic pathways. Controlled experiments with deuterated solvents (D₂O/CDCl₃) and kinetic profiling (UV-Vis at 250–300 nm) can identify dominant species. For example, acidic conditions may favor protonation of the hydrazide NH, enhancing electrophilicity for cross-coupling reactions .

Q. How can computational chemistry (e.g., DFT calculations) predict the nucleophilic sites and reaction pathways of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify nucleophilic NH sites (Fukui indices >0.1). Transition state analysis for Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) reveals energy barriers and regioselectivity trends. Solvent effects (DMF vs. THF) are modeled using the SMD continuum approach .

Q. What strategies are effective in resolving contradictory data regarding the catalytic activity of this compound in heterocyclic synthesis?

  • Methodological Answer : Systematic variation of catalysts (e.g., CuI vs. Pd(OAc)₂), ligands (bipyridine vs. phosphines), and substrates (aryl iodides vs. bromides) can clarify mechanistic roles. In situ IR or Raman spectroscopy tracks intermediate formation (e.g., metal-hydrazide complexes). Reproducibility is ensured by strict moisture/oxygen exclusion (Schlenk techniques) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-diphenylmethanesulfonohydrazide
Reactant of Route 2
N',N'-diphenylmethanesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.